(E)-3-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide
Description
The compound "(E)-3-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide" features an acrylamide backbone with a 2-chlorophenyl group at the β-position and a pyridinylmethyl-thiophen-3-yl substituent on the nitrogen.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-18-4-2-1-3-15(18)5-6-19(23)22-11-14-9-17(12-21-10-14)16-7-8-24-13-16/h1-10,12-13H,11H2,(H,22,23)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLZLIXOPIZCEP-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is a compound that has garnered attention due to its potential biological activities, notably in the fields of oncology and antimicrobial research. This article focuses on the biological activity of this compound, summarizing relevant research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of the acrylamide backbone followed by the introduction of the chlorophenyl and thiophen-pyridine moieties. Various characterization techniques such as NMR, MS, and IR spectroscopy are employed to confirm the structure.
Table 1: Characterization Data
| Technique | Result |
|---|---|
| NMR | Chemical shifts consistent with expected structure |
| MS | Molecular ion peak at m/z = 433 |
| IR | Characteristic peaks for amide and aromatic groups |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives tested against human HeLa and CEM T-lymphocyte cells have shown low micromolar IC50 values, indicating potent anti-proliferative effects.
Case Study: Cytotoxicity Evaluation
In a study evaluating structural analogs, compound 5c was noted for its cytostatic activity with an IC50 ranging from 1.9 to 4.4 μM against L1210 murine leukemia cells. This suggests that modifications in the compound's structure can lead to enhanced biological activity, emphasizing the importance of SAR studies in drug development .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro evaluations reveal that it possesses moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 0.22 to 0.25 μg/mL for active derivatives .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of related compounds. For example, the incorporation of a chlorophenyl group appears to enhance cytotoxicity while maintaining selectivity against cancer cells.
Comparison with Similar Compounds
Structural and Molecular Analysis
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Assumed based on similarity to (propanamide analog with MW 374.9).
Key Differences and Implications
Substituent Position and Electronic Effects: The target compound’s 2-chlorophenyl group contrasts with the 4-chlorophenyl in . The ortho-substitution may sterically hinder interactions compared to para-substituted analogs.
Heterocyclic Modifications: Thiophen-3-yl (target) vs. Morpholine sulfonyl in adds a polar, bulky group, likely improving aqueous solubility but possibly reducing bioavailability.
Backbone Flexibility and Bulky Groups :
Limitations in Available Data
- No direct evidence for the target compound’s biological activity, synthetic yield, or physicochemical properties (e.g., solubility, logP).
- Limited comparative studies on structure-activity relationships (SAR) among these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
